molecular formula C7H14N2O4 B1295903 N,N'-bis(2-hydroxyethyl)propanediamide CAS No. 6640-68-2

N,N'-bis(2-hydroxyethyl)propanediamide

Cat. No.: B1295903
CAS No.: 6640-68-2
M. Wt: 190.2 g/mol
InChI Key: SDCNWGGKMFFYDP-UHFFFAOYSA-N
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Description

Overview of Diamide (B1670390) and Aminoalcohol Ligands in Chemical Sciences

Diamide and aminoalcohol moieties are fundamental building blocks in the design of ligands for coordination chemistry. Diamide ligands, characterized by two amide groups, are known for their ability to form stable complexes with a variety of metal ions through the coordination of the amide oxygen and/or nitrogen atoms. These interactions are pivotal in the construction of intricate molecular architectures, including coordination polymers and metal-organic frameworks. The structural rigidity and hydrogen-bonding capabilities of the diamide unit contribute to the stability and predictable geometry of the resulting metal complexes.

Aminoalcohol ligands, which contain both an amine and a hydroxyl group, are also highly valued in coordination chemistry. alfa-chemistry.com The presence of both nitrogen and oxygen donor atoms allows for chelation, forming stable ring structures with metal ions. These ligands are integral to the development of catalysts for asymmetric synthesis, where the chiral environment created by the ligand can induce high levels of stereoselectivity. organic-chemistry.orgrsc.org Furthermore, the hydroxyl group can be deprotonated to act as a bridging ligand between multiple metal centers, facilitating the formation of polynuclear complexes with interesting magnetic and electronic properties. The combination of these two functional groups within a single molecular framework, as seen in N,N'-bis(2-hydroxyethyl)propanediamide, offers a rich and versatile coordination chemistry.

Research Significance of the this compound Scaffold

The this compound scaffold is of considerable research significance due to the synergistic interplay of its diamide and aminoalcohol functionalities. This unique combination allows the molecule to act as a multidentate ligand, capable of coordinating to metal ions through its nitrogen and oxygen atoms. This chelation potential is a key area of investigation, with researchers exploring its ability to form stable complexes with a range of transition metals and lanthanides.

The presence of the hydroxyethyl (B10761427) groups introduces hydrophilicity and provides additional coordination sites, which can influence the solubility, stability, and reactivity of its metal complexes. Research into analogous compounds, such as N,N'-bis[2-(4-methoxyphenyl)ethyl]propanediamide, suggests that the propanediamide backbone offers a flexible yet defined spacer that can be tailored to achieve specific coordination geometries. ontosight.ai The potential for this scaffold to be a building block in the synthesis of polymers, such as polyesteramides, is also an active area of research. By reacting with other monomers, it can be incorporated into polymer chains, imparting unique properties to the resulting materials.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research on this compound are multifaceted and span several key areas of chemical science. A significant focus is on the synthesis and characterization of this compound and its derivatives. While a direct synthesis for this compound is not widely reported, methods used for similar compounds, such as the reaction of a dialkyl propanedioate with an aminoalcohol, provide a likely synthetic route. For instance, the synthesis of N,N'-bis[2-hydroxyethyl]terephthalamide involves the refluxing of dimethyl terephthalate (B1205515) with ethanolamine. prepchem.com

A major area of investigation is its application in coordination chemistry. Researchers are interested in its ability to form complexes with various metal ions and the structural and electronic properties of these complexes. The goal is to understand how the ligand's structure influences the coordination geometry and the resulting properties of the metal complex, which could have applications in catalysis or materials science.

Furthermore, the potential of this compound as a monomer in polymer synthesis is being explored. The aim is to synthesize novel polymers with tailored properties, such as improved thermal stability, solubility, or biodegradability. The investigation into its biological activities, although in nascent stages, is another avenue of research, driven by the known biological relevance of related amide and aminoalcohol compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCNWGGKMFFYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985048
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-68-2
Record name NSC49014
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of N,n Bis 2 Hydroxyethyl Propanediamide

Established Synthetic Routes to N,N'-bis(2-hydroxyethyl)propanediamide

The synthesis of this compound and related structures is primarily achieved through amidation reactions, which can be performed using conventional heating or enhanced by microwave irradiation.

Amidation Reactions and Related Processes

Amidation represents a fundamental approach for the formation of this compound. This typically involves the reaction of a dicarboxylic acid or its derivative with an amine. A common method is the direct amidation of an ester, such as ethyl p-methoxycinnamate, with diethanolamine (B148213). researchgate.netuhamka.ac.id This reaction can be conducted at elevated temperatures without the need for a coupling reagent or catalyst. researchgate.net For instance, heating a mixture of ethyl p-methoxycinnamate and diethanolamine at 200°C for 2 hours has been shown to produce N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide, a structural analogue. researchgate.net However, this conventional heating method can result in lower yields, such as 20.1%. researchgate.net

Alternative amidation strategies involve the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine. nih.gov Oxidative amidation of aldehydes with amine hydrochloride salts, catalyzed by copper compounds, presents another route to amide synthesis. organic-chemistry.org

Microwave-Assisted Synthesis Techniques

To improve reaction efficiency and yields, microwave-assisted synthesis has been employed for the direct amidation of esters. This technique has been successfully used to synthesize N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide from ethyl p-methoxycinnamate and diethanolamine, achieving a significantly higher yield of 92.2%. researchgate.net Microwave irradiation often leads to shorter reaction times and cleaner product formation compared to conventional heating methods. researchgate.net

Derivatization Strategies and Analogue Synthesis

The functional hydroxyethyl (B10761427) groups and the propanediamide backbone of this compound offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives and analogues with tailored properties.

N-Alkylation and N-Acylation Approaches

N-alkylation of the amide nitrogen atoms can be achieved through various synthetic methods. A general approach for the N-alkylation of amines involves reacting them with alcohols in the presence of hydrogen and a copper and magnesium silicate-based catalyst. google.com Another method involves the use of alkyl halides, such as alkyl iodine, in a suitable solvent like dry THF. nih.gov These methods can be applied to introduce alkyl groups onto the nitrogen atoms of the propanediamide scaffold.

N-acylation can be used to introduce acyl groups, further functionalizing the molecule. For instance, the reaction of diethanolamine with acryloyl chloride in the presence of triethylamine (B128534) yields N,N-bis(2-methoxyethyl)acrylamide, demonstrating the feasibility of acylating the nitrogen atom of a diethanolamine derivative. researchgate.net

Structural Analogue Synthesis (e.g., Malonamide (B141969), Ethylenediamine (B42938) Backbones, Salicylidene, Chlorophenyl Analogues)

A significant area of research has focused on the synthesis of structural analogues of this compound by modifying the backbone and the N-substituents.

Malonamide Analogues: The propanediamide core is a malonamide structure. Various N,N'-disubstituted malonamides have been synthesized. For example, N,N'-bis(2-chlorophenyl)propanediamide can be synthesized by reacting 2-chlorobenzenamine with malonyl chloride. ontosight.ai Another approach involves the reaction of malonic acid with 2-chloroaniline (B154045) in dichloromethane. nih.gov Similarly, N,N'-bis(4-chlorophenyl)propanediamide has also been prepared. sigmaaldrich.com Malonamide derivatives bearing benzylthio arms have been synthesized in moderate to high yields at room temperature. chemrxiv.org

Ethylenediamine Backbone Analogues: Analogues with an ethylenediamine backbone are also prevalent. N,N'-bis(2-hydroxyethyl)ethylenediamine can be synthesized by reacting 2-(2-aminoethylamino)ethanol with 2-chloroethanol (B45725) in the presence of sodium carbonate at 135°C. chemicalbook.com Another route to a related compound, N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, involves the reaction of diethanolamine with 1,2-dichloroethane. google.com Platinum(II) complexes of N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine have also been synthesized. nih.gov

Salicylidene Analogues: Salicylidene derivatives, which are Schiff bases, represent another class of analogues. N,N'-bis(salicylidene)ethylenediamine (Salen) is synthesized through the condensation of ethylenediamine and salicylaldehyde (B1680747). researchgate.net Similarly, N,N'-bis(salicylidene)-1,3-propanediamine can be prepared. synpep.com The synthesis of halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes involves a multi-step process starting from the condensation of a substituted ethylenediamine with a salicylaldehyde derivative. nih.gov A method for synthesizing N,N'-bis-salicylidene-1,2-propanediamine from 1,2-dichloropropane (B32752) has also been developed. google.com

Chlorophenyl Analogues: As mentioned in the malonamide section, N,N'-bis(2-chlorophenyl)propanediamide is a well-documented analogue. Its synthesis involves the reaction of 2-chlorobenzenamine with malonyl chloride or malonic acid with 2-chloroaniline. ontosight.ainih.gov

Below is a table summarizing the synthesis of various structural analogues:

Analogue TypeSpecific CompoundSynthetic MethodReactants
MalonamideN,N'-bis(2-chlorophenyl)propanediamideReaction with malonyl chloride2-chlorobenzenamine, malonyl chloride ontosight.ai
MalonamideN,N'-bis(2-chlorophenyl)propanediamideReaction with malonic acid2-chloroaniline, malonic acid nih.gov
Ethylenediamine BackboneN,N'-bis(2-hydroxyethyl)ethylenediamineReaction with 2-chloroethanol2-(2-aminoethylamino)ethanol, 2-chloroethanol, sodium carbonate chemicalbook.com
SalicylideneN,N'-bis(salicylidene)ethylenediamine (Salen)CondensationEthylenediamine, salicylaldehyde researchgate.net

Synthesis of Polymeric and Functionalized Derivatives

This compound and its analogues can be used as monomers for the synthesis of polymers. For instance, polyesteramides have been synthesized through the melt condensation polymerization of adipic acid, butanediol, and N,N'-bis(2-hydroxyethyl)terephthalamide. researchgate.net This approach allows for the incorporation of the diamide (B1670390) structure into a polymer backbone, leading to materials with potentially unique properties. The resulting polyesteramide prepolymers can be further modified through chain extension reactions. researchgate.net

Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-Crystal X-ray Crystallography of N,N'-bis(2-hydroxyethyl)propanediamide

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions. Without a solved crystal structure, these details remain unknown.

Crystallographic Studies of Metal Complexes and Derivatives

In a notable study, the crystal structures of Zn(II) and Cd(II) complexes with BHEEN were determined. For the [Zn(BHEEN)₂]Cl₂ complex, each BHEEN ligand coordinates to the Zn(II) ion through its two nitrogen donors, resulting in a distorted tetrahedral geometry at the metal center. nih.gov The two hydroxyethyl (B10761427) arms of each ligand are positioned in a trans configuration. nih.gov The crystals obtained were a racemic mixture of the bis-trans-R,R and the bis-trans-S,S isomers. nih.gov

The Cd(II) complex of BHEEN crystallized as a dimer, [(μ-Cl)₂(Cd(BHEEN)Cl)₂]. This structure features two asymmetrically-bound bridging chloride ligands and a terminally-coordinated chloride ion on each cadmium atom. nih.gov Interestingly, one hydroxyl group from each BHEEN ligand is coordinated to the metal center. nih.gov

Furthermore, a platinum(II) complex with a derivative of this ligand system, (SP-4-3)-R,S-(N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)malonatoplatinum(II), has been synthesized and its structure resolved through single-crystal X-ray analysis. nih.gov

Metal ComplexCoordination GeometryKey Structural Features
[Zn(BHEEN)₂]Cl₂Distorted TetrahedralEach ligand coordinates through two N-donors; hydroxyethyl arms are in a trans configuration. nih.gov
[(μ-Cl)₂(Cd(BHEEN)Cl)₂]DimericFeatures two bridging chloride ligands; one hydroxyl group per ligand is coordinated to the metal. nih.gov
(SP-4-3)-R,S-(N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)malonatoplatinum(II)-Structure resolved by single-crystal X-ray analysis. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Interactions)

The solid-state structures of this compound analogues are significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role.

In the nitrate (B79036) salt of N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine, (H₂BHEEN)(NO₃)₂, the crystal structure is organized into a layered arrangement with a distinct herringbone pattern within each layer. This packing is a result of hydrogen bonding between the amino and alcohol protons and the nitrate counterions. nih.gov Similarly, in the [Zn(BHEEN)₂]Cl₂ complex, all four hydroxyl groups are involved in hydrogen bonding with the chloride counterions, contributing to the formation of a layered structure. nih.gov

For the dimeric cadmium complex, [(μ-Cl)₂(Cd(BHEEN)Cl)₂], the uncoordinated hydroxyl group of each ligand forms a hydrogen bond with the hydrogen atom of the coordinated hydroxyl group of the second ligand within the complex. nih.gov A platinum(II) complex of a related ligand also exhibits both intra- and intermolecular hydrogen bonds, which are thought to explain the spontaneous crystallization of the cis-R,S isomer and the stabilization of the boat conformation of the malonatoplatinum(II) six-membered ring. nih.gov

Beyond conventional hydrogen bonds, other weak interactions have been identified. In the zinc complex, these include four O···HN, five O···HC, and a H-H dihydrogen bond. nih.gov In the crystal structure of N,N'-bis(2-chlorophenyl)propanediamide, the structure is further stabilized by C-H···π interactions, leading to a three-dimensional network. bibliotekanauki.pl

Type of InteractionDescriptionExample Compound
O-H···OHydrogen bonding between hydroxyl groups.[(μ-Cl)₂(Cd(BHEEN)Cl)₂] nih.gov
N-H···OHydrogen bonding between amino groups and oxygen atoms.(H₂BHEEN)(NO₃)₂ nih.gov
O-H···ClHydrogen bonding between hydroxyl groups and chloride ions.[Zn(BHEEN)₂]Cl₂ nih.gov
C-H···πInteraction between a C-H bond and a π-system.N,N'-bis(2-chlorophenyl)propanediamide bibliotekanauki.pl
O···HN, O···HC, H-HOther weak interactions.[Zn(BHEEN)₂]Cl₂ nih.gov

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface and Phase Analysis

A comprehensive review of the available scientific literature did not yield any studies that have employed Scanning Electron Microscopy (SEM) for the surface and phase analysis of this compound or its immediate derivatives. Therefore, a detailed description of the surface morphology and phase characteristics of this compound based on SEM analysis cannot be provided at this time.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT, Ab Initio)

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic properties of molecules.

Electronic Structure and Reactivity Predictions

No specific studies detailing the electronic structure or predicting the reactivity of N,N'-bis(2-hydroxyethyl)propanediamide through quantum chemical calculations were identified. Such studies would typically involve mapping the electron density, identifying sites susceptible to electrophilic or nucleophilic attack, and calculating reactivity indices.

Molecular Orbital Analysis

An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability. Regrettably, no literature containing a molecular orbital analysis for this compound could be located.

Density Functional Theory (DFT) for Ligand and Complex Geometries

DFT is widely used to optimize the geometries of ligands and their metal complexes, providing accurate structural information and bond parameters. While DFT has been applied to a vast number of ligands, including various amides and propanediamide derivatives, specific calculations for the geometry of this compound or its potential metal complexes are not documented in the searched scientific literature.

Molecular Mechanics and Dynamics Simulations

These computational techniques are essential for studying the conformational landscape of flexible molecules and their dynamic behavior over time.

Conformational Analysis and Ligand Pre-organization Studies

The presence of multiple rotatable bonds in this compound suggests a complex conformational space. Conformational analysis using molecular mechanics would be invaluable for identifying low-energy conformers and understanding the concept of ligand pre-organization, which is crucial for its coordination chemistry. However, no dedicated conformational analysis or pre-organization studies for this compound were found.

Interaction Modeling with Metal Ions and Other Chemical Species

Molecular dynamics (MD) simulations can model the interactions between a ligand and metal ions or other molecules in a simulated environment, providing insights into coordination processes and intermolecular forces. There is currently no available research that models the interactions of this compound with metal ions or other chemical species using MD or other simulation techniques.

Despite a comprehensive search for scientific literature, no specific studies detailing the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis for the compound this compound were found.

Computational and theoretical investigations, such as QTAIM and NBO analyses, are powerful tools used to understand the electronic structure, bonding characteristics, and intramolecular interactions of a molecule. QTAIM, developed by Richard Bader, allows for the definition of atoms and bonds based on the topology of the electron density. This analysis provides quantitative measures of bond strength and type, including covalent and hydrogen bonds.

Natural Bond Orbital (NBO) analysis, developed by Frank Weinhold and his group, provides a localized picture of bonding in terms of Lewis-like structures. It examines donor-acceptor interactions between filled and vacant orbitals, quantifying their energetic significance through second-order perturbation theory. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity.

Coordination Chemistry of N,n Bis 2 Hydroxyethyl Propanediamide and Its Derivatives

Ligand Design Principles and Chelation Properties

The design of N,N'-bis(2-hydroxyethyl)propanediamide as a chelating agent is predicated on the strategic placement of donor atoms within a flexible molecular framework. This structure allows for the formation of stable, multi-ring coordination compounds with metal ions.

Role of Hydroxyl and Amide Functional Groups in Metal Coordination

The coordination capability of this compound is primarily derived from its two hydroxyl (-OH) and two amide (-CONH-) functional groups. The oxygen atoms of the hydroxyl groups and the oxygen or nitrogen atoms of the amide groups can act as Lewis bases, donating electron pairs to a central metal ion.

The amide groups offer two potential donor sites: the carbonyl oxygen and the amide nitrogen. Coordination through the neutral carbonyl oxygen is common. Alternatively, under appropriate pH conditions and with suitable metal ions like Cu(II) or Ni(II), the amide proton can be displaced, leading to coordination through the anionic amide nitrogen. nih.gov This deprotonation significantly increases the donor strength of the ligand and results in the formation of very stable complexes. nih.gov The infrared spectra of metal complexes can confirm the mode of amide coordination; a shift in the ν(C=O) band indicates coordination via the carbonyl oxygen, while the disappearance of the ν(N-H) band suggests deprotonation and coordination through the amide nitrogen.

Influence of Propanediamide Backbone on Chelate Ring Formation

The propanediamide backbone consists of a three-carbon chain separating the two amide groups. When both amide groups chelate to a single metal ion, this backbone facilitates the formation of a six-membered chelate ring. Six-membered chelate rings are known for their conformational flexibility, capable of adopting various conformations such as chair, boat, or twist-boat. nih.gov

Complexation with Transition Metal Ions

This compound and its derivatives form stable complexes with a range of d-block transition metal ions. The properties of these complexes are highly dependent on the nature of the central metal ion.

Synthesis and Characterization of d-Block Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Cd(II), Hg(II), Co(II/III))

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt, such as a chloride, acetate, or nitrate (B79036), in a suitable solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The resulting complexes can be isolated as crystalline solids and characterized by various analytical and spectroscopic techniques.

Common characterization methods include:

Elemental Analysis: To confirm the stoichiometry of the metal complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O, N-H, and O-H bonds upon complexation.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.

Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution.

Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov

The table below summarizes typical synthesis and characterization data for related diamide (B1670390) and diol amine complexes.

Metal IonTypical Starting SaltSynthesis ConditionsKey Characterization FindingsReference
Cu(II)Cu(CH₃COO)₂·H₂OReaction in methanol; isolation of crystalline product.Formation of mononuclear or dinuclear complexes depending on stoichiometry. Characterized by X-ray diffraction and spectroscopy. researchgate.netnih.gov
Ni(II)NiCl₂·6H₂OReaction in ethanol; precipitation of the complex.Formation of square planar or octahedral complexes confirmed by magnetic susceptibility and UV-Vis spectra. iaea.org
Zn(II)ZnCl₂Reaction in ethanol/water; slow evaporation yields crystals.Formation of a distorted tetrahedral complex confirmed by X-ray crystallography. researchgate.netnih.gov
Cd(II)CdCl₂·2.5H₂OReaction in methanol; isolation of dimeric complex.Bridging chloride ligands leading to a dimeric structure with coordinated hydroxyl groups, confirmed by X-ray analysis. researchgate.netnih.gov
Co(II)/Co(III)Co(CH₃COO)₂·4H₂OReaction in ethanol; characterization suggests octahedral geometry.Formation of octahedral Co(II) complexes confirmed by magnetic and spectral data. iaea.org

Coordination Geometries and Electronic Properties of Metal Complexes

The coordination geometry of the metal complexes of this compound is dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the reaction.

Cu(II): Copper(II) complexes (d⁹) typically exhibit distorted geometries due to the Jahn-Teller effect. With ligands of this type, square planar or tetragonally distorted octahedral geometries are common. researchgate.netresearchgate.net Their electronic spectra often show a broad d-d transition band in the visible region. researchgate.net

Ni(II): Nickel(II) complexes (d⁸) can be either four-coordinate (square planar, diamagnetic) or six-coordinate (octahedral, paramagnetic). The specific geometry is influenced by the ligand field strength and steric factors. Square planar Ni(II) complexes are typically red, yellow, or brown, while octahedral complexes are usually green or blue. iaea.org

Zn(II), Cd(II), Hg(II): These d¹⁰ ions are electronically symmetrical and their geometries are primarily determined by steric and electrostatic factors. They commonly form four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes. researchgate.netnih.goviaea.org These complexes are diamagnetic and colorless unless charge transfer bands are present.

Co(II)/Co(III): Cobalt(II) (d⁷) can form tetrahedral (typically blue) or octahedral (typically pink) complexes. Cobalt(III) (d⁶) almost exclusively forms diamagnetic, octahedral complexes.

The table below outlines the expected geometries and corresponding electronic spectral data for these metal complexes.

Metal ComplexExpected Coordination GeometryKey Electronic Properties (d-d transitions)Reference
Cu(II) ComplexDistorted Octahedral / Square PyramidalBroad absorption band in the visible region (e.g., ~660 nm), consistent with d-d transitions. researchgate.netresearchgate.net
Ni(II) ComplexOctahedral or Square PlanarOctahedral complexes show multiple bands in the visible/near-IR. Square planar complexes often have a strong band in the 400-600 nm range. iaea.org
Zn(II) ComplexTetrahedral or OctahedralNo d-d transitions; typically colorless. researchgate.netnih.gov
Cd(II) ComplexTetrahedral or OctahedralNo d-d transitions; typically colorless. researchgate.netnih.gov
Co(II) ComplexOctahedral or TetrahedralOctahedral (high-spin) shows transitions around 500 nm and in the near-IR. Tetrahedral shows intense bands in the visible region. iaea.orgmdpi.com

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of this compound and its derivatives with f-block elements, namely lanthanides and actinides, is an area of significant interest due to the potential applications of the resulting complexes in areas such as nuclear waste separation and medical imaging. The presence of both hard oxygen (from carbonyl and hydroxyl groups) and nitrogen donor atoms in the ligand structure allows for effective binding to the hard Lewis acidic f-block ions.

Synthesis and Characterization of f-Block Metal Complexes

The synthesis of lanthanide and actinide complexes with this compound and its analogues, such as malonamides, typically involves the reaction of a lanthanide or actinide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Studies on related malonamide (B141969) ligands have shown that they can form stable complexes with lanthanide ions. For instance, the structural characterization of lanthanide nitrate complexes with butyl-N,N´-dimethyl-N,N´-diphenyl malonamide and ethoxyethyl-N,N´-dimethyl-N,N´-diphenyl malonamide revealed that the lanthanide ions are ten-coordinate. rsc.org In these complexes, the metal center is bonded to four oxygen atoms from two bidentate malonamide ligands and six oxygen atoms from three bidentate nitrate ions. rsc.org This suggests that this compound likely coordinates to f-block metals in a similar bidentate fashion through its carbonyl oxygen atoms. The hydroxyl groups may also participate in coordination, potentially leading to complexes with higher coordination numbers or facilitating the formation of polynuclear species.

While specific crystal structures for lanthanide or actinide complexes of this compound are not extensively documented in the literature, the characterization of complexes with analogous ligands provides insight into the expected coordination behavior. Spectroscopic methods such as infrared (IR) spectroscopy would be expected to show a shift in the C=O stretching frequency upon coordination to a metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺), could provide detailed information about the solution-state structure of the complexes. For paramagnetic f-block ions, techniques like fluorescence spectroscopy and X-ray absorption spectroscopy are often employed to probe the coordination environment.

Ligand-Metal Ion Selectivity and Affinity (e.g., Silver(I), Uranium(VI))

The selective binding of specific metal ions by a ligand is a critical aspect of its coordination chemistry, with significant implications for separation and sensing applications. This compound and its derivatives have been investigated for their selectivity towards various metal ions, including the soft metal ion Silver(I) and the actinyl ion Uranium(VI) (as UO₂²⁺).

Research on a polymer derived from the closely related N,N'-bis(2-hydroxyethyl)malonamide, which was further functionalized with amidoxime (B1450833) groups, has demonstrated a very high and selective adsorption capacity for uranium(VI) from aqueous solutions. nih.govresearchgate.net This strong affinity for uranium(VI) is attributed to the excellent chelating properties of the amidoxime-functionalized malonamide structure. nih.govresearchgate.net While this is a modified system, it strongly suggests that the parent this compound framework possesses a favorable geometry and donor set for binding the uranyl cation.

The selectivity of propanediamide-based ligands for Silver(I) has also been explored. Studies on N1,N3-bis(2-(benzylthio)ethyl)propanediamide derivatives have shown that these ligands can selectively extract Ag⁺ from aqueous solutions containing other metal ions like Cu²⁺ and Pb²⁺. The selectivity in these systems is influenced by electronic and steric factors within the ligand structure. This indicates that the propanediamide backbone is a suitable scaffold for designing ligands with high affinity and selectivity for Ag(I).

Table 1: Selectivity and Affinity Data for Related Propanediamide and Malonamide Ligands

Ligand/MaterialTarget IonKey Finding
Amidoxime-functionalized polymer from N,N'-bis(2-hydroxyethyl)malonamideUranium(VI)High and selective adsorption capacity. nih.govresearchgate.net
N1,N3-bis(2-(benzylthio)ethyl)propanediamide derivativesSilver(I)Selective extraction over Cu²⁺ and Pb²⁺.

Supramolecular Coordination Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The coordination of metal ions to ligands like this compound can drive the formation of well-defined, ordered supramolecular structures.

Self-Assembly Processes in the Presence of Metal Ions

The self-assembly of molecular components into larger, ordered structures is a powerful strategy for the bottom-up fabrication of functional materials. In the context of coordination chemistry, the specific coordination preferences of a metal ion (in terms of geometry and coordination number) and the binding motifs of a ligand dictate the final architecture of the self-assembled product.

This compound possesses multiple coordination sites (two carbonyl oxygens, two hydroxyl oxygens, and two amide nitrogens) and conformational flexibility, making it a versatile building block for metal-directed self-assembly. The interaction of this ligand with metal ions can lead to the spontaneous formation of various supramolecular architectures, such as discrete metallomacrocycles or extended coordination polymers. The outcome of the self-assembly process is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the solvent used. For instance, the use of metal ions with a preference for linear, trigonal, or tetrahedral coordination geometries could lead to the formation of different types of supramolecular structures.

While specific examples of self-assembly involving this compound are not extensively detailed, the principles of metal-ligand driven self-assembly suggest that this ligand could form interesting and complex supramolecular systems. nih.govbohrium.com The hydrogen bonding capability of the hydroxyl and amide groups can also play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architectures.

Bridging Ligand Architectures and Polymeric Coordination Networks

In addition to forming discrete supramolecular assemblies, ligands with multiple coordination sites can act as "bridging" ligands, connecting two or more metal centers to form extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs).

The formation of polymeric coordination networks with related ligands has been observed. For example, salen-type ligands, which also possess multiple donor sites, have been shown to act as bridging ligands in the formation of lanthanide coordination polymers. This suggests that this compound could similarly be employed to construct novel coordination polymers with interesting structural and functional properties. The nature of the metal ion and the reaction conditions would be critical in determining the dimensionality and topology of the resulting network.

Solution Chemistry of Metal Complexes

Understanding the behavior of metal complexes in solution is crucial for many of their applications. This includes knowledge of the stability of the complexes, the different species that may exist in equilibrium, and their reactivity.

The solution chemistry of metal complexes with this compound would be expected to be rich and varied. The ligand can exist in different protonation states depending on the pH of the solution, which will in turn affect its coordination behavior. Potentiometric titrations are a common method used to determine the protonation constants of the ligand and the stability constants of its metal complexes.

Studies on analogous systems, such as the complexation of metal ions with 1,4-bis(2-hydroxyethyl)piperazine, have utilized potentiometric techniques to determine formation constants and thermodynamic parameters (enthalpy and entropy of complexation). ekb.eg Similar investigations with this compound would provide quantitative data on the stability of its complexes with various metal ions in solution.

The speciation of metal complexes in solution can be represented by distribution diagrams, which show the percentage of each complex species as a function of pH. For this compound, one would expect the formation of different protonated and deprotonated complexes depending on the solution conditions. Spectroscopic techniques such as UV-Vis and NMR spectroscopy can be used to identify the different species present in solution and to study their equilibria. For example, studies on the complexation of lanthanides with N,N'-bis(2-pyridylmethyl)ethylenediamine-N,N'-diacetic acid have used multinuclear NMR to probe the solution structures of the complexes. nih.govscilit.comubc.ca

pH Potentiometric Studies of Complex Formation and Stability Constants

No published studies utilizing pH potentiometry to determine the stability constants of metal complexes with this compound were found. This type of investigation is fundamental to understanding the strength and stoichiometry of metal-ligand interactions in solution. Without such studies, the formation of complexes and their corresponding stability constants remain undetermined.

Thermodynamic Parameters of Complexation

Similarly, there is no available data on the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) for the complexation of this compound with metal ions. These parameters provide crucial insights into the nature of the bonding and the driving forces behind complex formation. Calorimetric or temperature-dependent potentiometric studies would be required to determine these values, but such research has not been reported for this specific compound.

Advanced Research Applications of N,n Bis 2 Hydroxyethyl Propanediamide and Its Functionalized Derivatives

Chemical Sensing and Detection

The structural features of N,N'-bis(2-hydroxyethyl)propanediamide, specifically the presence of amide and hydroxyl functional groups, suggest its potential as a versatile ligand for the development of chemical sensors. These groups can act as binding sites for various analytes, particularly metal ions. Research into related propanediamide structures has demonstrated their efficacy as ionophores in chemical sensing applications.

While direct research on this compound as an ionophore for aluminum-selective sensors is not extensively documented in the reviewed literature, studies on similar propanediamide-based compounds highlight the potential of this molecular backbone. For instance, a derivative, N,N′-propanediamide bis(2-salicylideneimine) (NPBS), has been successfully employed as a neutral carrier in the fabrication of a polymeric membrane potentiometric sensor for Al³⁺ ions. researchgate.netacs.orgacs.org This sensor demonstrated a near-Nernstian response over a wide concentration range, indicating a strong and selective interaction between the propanediamide-derived ionophore and aluminum ions. researchgate.net

The performance of such sensors is critically dependent on the composition of the membrane, including the ionophore, plasticizer, and ionic additives. The NPBS-based sensor, for example, exhibited a fast response time and good selectivity for Al³⁺ over other cations. researchgate.net The operational pH range for these types of sensors is also a crucial parameter, with the NPBS-based sensor functioning optimally in acidic conditions (pH 2.5–4.0). researchgate.net The development of an all-solid-state potentiometric system for aluminum determination has also been reported using a different ionophore, 1,1′-[(methylazanediyl)bis(ethane-2,1-diyl)]bis[3-(naphthalen-1-yl)thiourea], which achieved a low detection limit and a wide linear range. mdpi.com These findings suggest that the propanediamide framework is a promising platform for designing new ion-selective sensors, and this compound represents a candidate for future research in this area.

IonophoreLinear Range (mol/L)Detection Limit (mol/L)Response TimeOptimal pHReference
N,N′-propanediamide bis(2-salicylideneimine) (NPBS)7.9 × 10⁻⁷ to 1.0 × 10⁻¹4.6 × 10⁻⁷8 s2.5–4.0 researchgate.net
1,1′-[(methylazanediyl)bis(ethane-2,1-diyl)]bis[3-(naphthalen-1-yl)thiourea] (ACH)10⁻⁶ to 10⁻²2.45 × 10⁻⁷< 50 s2.0–8.0 mdpi.com

Spectroscopic and electrochemical methods are powerful techniques for the development of chemical sensors. nih.gov The sensing mechanism typically involves the interaction of the analyte with a recognition element (the sensor molecule), which leads to a measurable change in an optical or electrical signal.

Spectroscopic Sensing: In spectroscopic sensing, the binding of an analyte to a molecule like this compound could result in changes in its absorbance (UV-Vis) or emission (fluorescence) properties. For example, a "turn-on" fluorescent chemosensor for Al(III) based on a hydrazone derivative was developed, where the complexation with the metal ion led to a significant enhancement of fluorescence. acs.org The hydroxyl and amide groups in this compound could potentially coordinate with a metal ion, altering the electronic environment of a linked chromophore or fluorophore, thus providing a spectroscopic signal.

Electrochemical Sensing: Electrochemical sensors translate the chemical interaction between the analyte and the sensor molecule into an electrical signal. nih.gov Potentiometric sensors, as discussed above, measure the change in potential at an ion-selective electrode upon binding of the target ion. Another powerful technique is electrochemical impedance spectroscopy (EIS), which measures the change in impedance at the electrode-solution interface upon analyte binding. The coordination of metal ions by this compound immobilized on an electrode surface would alter the charge transfer resistance, providing a basis for detection.

The presence of multiple binding sites (two amide carbonyl oxygens, two amide nitrogens, and two hydroxyl oxygens) in this compound makes it a flexible chelator. The specific coordination chemistry with different metal ions would determine the selectivity and the nature of the spectroscopic or electrochemical response.

Separation Science and Solvent Extraction

The chelating ability of diamide (B1670390) compounds makes them effective extractants in liquid-liquid extraction processes for the separation of metal ions. This is particularly relevant in fields such as hydrometallurgy and nuclear waste reprocessing.

The amide functionalities in this compound are key to its potential as an extractant for metal ions. Research on related malonamide (B141969) and propanediamide derivatives has demonstrated their efficacy in selectively extracting valuable metals.

Uranium(VI) Extraction: A study on a functionalized polymer derived from N,N-bis(2-hydroxyethyl)malonamide (a closely related compound) showed high selectivity for the adsorption of uranium(VI). researchgate.net In this work, the malonamide was used to create a polymer that was then functionalized with amidoxime (B1450833) groups, which are known for their strong affinity for uranyl ions. researchgate.net The resulting material, immobilized in a chitosan biomembrane, proved effective for uranium separation from solutions. researchgate.net This highlights the utility of the N,N-bis(2-hydroxyethyl)amide scaffold in designing materials for strategic metal recovery.

Silver(I) Extraction: While direct studies on this compound for silver extraction are limited, research on other propanediamide and malonamide derivatives has shown promise. For instance, N¹,N³-bis(2-(benzylthio)ethyl)propanediamide derivatives have been synthesized and studied for their silver(I) extraction capabilities. researchgate.netchemrxiv.orgchemrxiv.org In these systems, the soft sulfur donor atoms from the benzylthio groups, in combination with the amide groups, provide a favorable coordination environment for the soft silver(I) ion. The electronic and steric effects of substituents on the malonamide backbone were found to influence the extraction efficiency and selectivity. chemrxiv.orgchemrxiv.org This suggests that functionalization of the this compound structure could yield selective extractants for silver and other precious metals.

Target IonExtractant/Adsorbent SystemKey FindingsReference
Uranium(VI)Amidoxime-functionalized polymer from N,N-bis(2-hydroxyethyl)malonamideHighly selective adsorption of U(VI) from aqueous solutions. researchgate.net
Silver(I)N,N'-bis(2-(benzylthio)ethyl)malonamide derivativesEffective extraction; efficiency and selectivity influenced by electronic and steric factors. chemrxiv.orgchemrxiv.org

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the partitioning and transmutation strategy for managing high-level nuclear waste. The DIAMEX (DIAMide EXtraction) process was developed for the co-extraction of actinides and lanthanides from acidic waste solutions using malonamide extractants. osti.govoecd-nea.org

Malonamides, such as N,N'-dimethyl-N,N'-dioctyl-hexylethoxy-malonamide (DMDOHEMA), are employed as the primary extractants in the DIAMEX process. europa.eu These molecules, containing only carbon, hydrogen, oxygen, and nitrogen (CHON principle), are completely incinerable, which is a significant advantage in nuclear waste management. oecd-nea.org The process typically involves extracting An(III) and Ln(III) from a highly acidic aqueous phase into an organic phase containing the malonamide. osti.gov

While specific studies employing this compound in the DIAMEX process were not identified in the reviewed literature, its structural similarity to the malonamides used suggests it could potentially play a role. The presence of the hydroxyl groups might influence its solubility and extraction behavior. The broader DIAMEX-SANEX (Selective Actinide EXtraction) process involves a subsequent step to separate actinides from lanthanides, often using a combination of the malonamide and an acidic extractant. osti.gov The fundamental chemistry of these processes relies on the chelating ability of the diamide functional group, a core feature of this compound.

Polymer Chemistry and Material Science

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a valuable building block in polymer chemistry. It can be used as a monomer, a cross-linking agent, or a precursor for functional polymers.

The hydroxyl groups can participate in various polymerization reactions, such as polycondensation to form polyesters or polyethers, or they can be functionalized to introduce other reactive groups. For example, N-Hydroxyethyl acrylamide, a related monomer, has been used as a functional initiator for the enzymatic ring-opening polymerization of lactones to create polyesters. rsc.org The resulting polymers have a hydroxyl end group that can be further modified. rsc.org

Furthermore, polymers containing hydroxyethyl (B10761427) amide side chains, such as Poly(N-hydroxyethyl acrylamide), are known for their hydrophilicity and have been investigated for applications in affinity sensing and for their antifouling properties. The development of thermoresponsive polymers based on N,N-disubstituted acrylamides, such as poly(N,N-bis(2-methoxyethyl)acrylamide), has also been an active area of research. nih.gov These polymers exhibit a lower critical solution temperature (LCST), which is a key property for applications in drug delivery and smart materials. nih.gov

Given these examples, this compound could be a useful diol for creating segmented copolymers with tailored properties. Its incorporation into polymer backbones could enhance hydrophilicity, biocompatibility, and provide sites for further functionalization or cross-linking, leading to the development of novel hydrogels, coatings, and functional materials.

Incorporation into Polymeric Networks

The bifunctional nature of molecules containing two hydroxyl groups, such as in this compound, makes them excellent candidates for incorporation into polymeric networks as monomers or cross-linking agents. The hydroxyl groups can react with other monomers through esterification or etherification to form polyesters, polyethers, and polyurethanes.

Research on analogous compounds demonstrates this potential. For instance, N,N'-bis(2-hydroxyethyl)oxalamide (BHEOA), a structurally similar compound with an oxalamide core instead of a propanediamide core, has been used in the manufacturing of rigid polyurethane foams. In these applications, the hydroxyl groups of BHEOA react with isocyanates to form the urethane linkages that constitute the polymer backbone researchgate.net.

Another relevant example is the use of bis(2-hydroxyethyl)isosorbide in the synthesis of various polymers, including polyesters and polyurethanes. Patents describe the preparation of these polymers through conventional polycondensation techniques, where the diol monomer reacts with dicarboxylic acids or their derivatives google.com. This highlights the utility of the bis(2-hydroxyethyl) moiety in creating polymeric structures.

The table below summarizes findings on the use of related bis(2-hydroxyethyl) compounds in polymerization.

CompoundPolymer TypeApplicationKey Findings
N,N'-bis(2-hydroxyethyl)oxalamidePolyurethaneRigid FoamsThe compound acts as a diol monomer, reacting with isocyanates to form the polymer network. The resulting foams exhibit enhanced thermal stability. researchgate.net
Bis(2-hydroxyethyl)isosorbidePolyesters, PolyurethanesBiodegradable plasticsCan be prepared by conventional polycondensation techniques, reacting with dicarboxylic acids or their chlorides. google.com
Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET)PolyesterEnhancement of sand-bentonite mixtures for landfillsBHET can form polymer links and films at the interparticle contact points, improving the mechanical and hydraulic properties of the mixture. researchgate.net

Surface Modification and Immobilization Techniques

The hydroxyl groups in this compound offer reactive sites for surface modification and immobilization. These groups can be used to graft the molecule onto the surface of various materials, thereby altering their surface properties, such as hydrophilicity, biocompatibility, and chemical reactivity.

General strategies for surface modification often involve the functionalization of surfaces with hydroxyl groups. These hydroxylated surfaces can then undergo further reactions. For example, nanoparticles with hydroxylated surfaces exhibit increased stability and can be further modified to introduce other functional groups cd-bioparticles.net. The presence of hydroxyl groups in this compound makes it a potential candidate for such surface functionalization strategies.

Furthermore, the amide groups present in the molecule can participate in hydrogen bonding, which can be a driving force for self-assembly and surface adsorption. Research on the surface modification of nano-silica with amides and imides has shown that these functional groups can enhance the thermal stability of the modified nanoparticles and improve their compatibility with polymer matrices rsc.org.

The table below outlines different approaches to surface modification using related functional groups.

Functional GroupSubstrateTechniqueOutcome
Hydroxyl (-OH)NanoparticlesChemical Synthesis / Surface FunctionalizationIncreased stability, altered surface charge, improved water affinity. cd-bioparticles.net
Amide (-CONH-)Nano-silicaCondensation with aminopropyltrimethoxysilane followed by reaction with acid anhydridesEnhanced thermal stability and compatibility with polyester nanocomposites. rsc.org
HydroxyethylGold NanorodsThiolated hydroxyethyl starch functionalizationProvides colloidal stability, suggesting an alternative to PEGylation. researchgate.net

Development of Functional Biomembranes

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used in biomedical applications, including the development of functional biomembranes for drug delivery and tissue engineering. The hydrophilic nature of the hydroxyl and amide groups in this compound suggests its potential as a monomer or cross-linker in the synthesis of hydrogels.

For example, hydrogel membranes based on 2-hydroxyethyl methacrylate (HEMA) have been widely studied. These materials exhibit good biocompatibility and their properties can be tuned by copolymerization with other monomers nih.gov. A molecule like this compound could potentially be incorporated into such hydrogel networks to modify their swelling behavior, mechanical properties, and drug release characteristics.

Catalysis Research

The structure of this compound suggests its potential utility in both metal-catalyzed and organocatalytic reactions.

Role as Ligands in Metal-Catalyzed Reactions

The nitrogen and oxygen atoms in the amide and hydroxyl groups of this compound can act as donor atoms to coordinate with metal ions, forming metal complexes. Such complexes can exhibit catalytic activity in various organic transformations.

Research on related N,N'-bidentate ligands has shown their effectiveness in supporting metal complexes for catalysis. For instance, metal complexes of N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine have been investigated for their catalytic applications in polymerization and oxidation reactions mdpi.com. The ability of the ligand to stabilize different oxidation states of the metal is often crucial for its catalytic performance.

Similarly, bis-chelate oxime-amide ligands have been used to form stable complexes with Ni(II) and Cu(II) ions, which have been studied for their catalytic activity mdpi.com. The coordination geometry and electronic properties of the resulting metal complex, which are influenced by the ligand structure, play a key role in its catalytic efficacy.

The table below summarizes the use of related amide- and amine-containing ligands in metal catalysis.

Ligand TypeMetalCatalytic ApplicationKey Findings
N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamineGroup 4 metals (Ti, Zr, Hf)Lactide polymerization, disproportionation of diphenylhydrazineThe ligand's redox-non-innocent character plays a crucial role in the catalytic cycle. mdpi.com
Bis-chelate oxime-amide ligandsNi(II), Cu(II)Decomposition of acetyl phosphateThe ligands form square-planar complexes with high thermodynamic stability. mdpi.com
N,N-bis(2-hydroxyethyl)-ethylenediaminePalladium(II)Not specified in abstractSynthesis and characterization of new complexes with potential catalytic properties. researchgate.net

Investigation of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Prolinamides, which are derivatives of the amino acid proline, are a well-established class of organocatalysts that activate substrates through the formation of enamine or iminium ion intermediates.

While this compound is not a direct proline derivative, its propanediamide core provides a structural framework that could be functionalized to create novel organocatalysts. The development of organocatalysts based on α,β-dipeptides has shown that the peptide backbone can serve as a scaffold for positioning catalytic groups and controlling the stereochemical outcome of reactions mdpi.com.

Furthermore, the hydroxyl groups could participate in hydrogen bonding interactions with the substrate, which is a key feature in many organocatalytic systems for enhancing enantioselectivity. Research on proline sulfonamide-based organocatalysts has highlighted the importance of hydrogen bonding in the transition state to achieve high levels of stereocontrol nih.gov.

Biological Research Applications (Excluding Clinical Data)

The "bis(2-hydroxyethyl)" structural motif is found in various molecules that have been investigated for their biological properties. These studies, while not directly on this compound, provide insights into the potential biological relevance of this class of compounds.

For example, N,N-bis-(2-hydroxyethyl)-p-phenylenediamine sulphate has been studied in feeding studies with rats to evaluate its teratological and dominant lethal potential. The study found no evidence of teratogenicity or dominant lethal effects at the tested doses nih.gov.

In another area of research, derivatives of N-(2-hydroxyethyl)cinnamamide have been synthesized and screened for their anticonvulsant activities. Some of these compounds showed promising activity in the maximal electroshock test, a common screening model for antiepileptic drugs researchgate.net.

The "bis(2-hydroxyethyl)amine" moiety has also been incorporated into polymer-drug conjugates. For instance, N,N-bis-(2-hydroxyethyl) glycine amide (bicine) has been used as a linker to attach polymers to amine-containing drug molecules, creating prodrugs with modified pharmacokinetic properties epo.org.

The table below presents findings from biological research on compounds containing the "bis(2-hydroxyethyl)" group.

CompoundResearch AreaOrganism/ModelKey Findings
N,N-bis-(2-hydroxyethyl)-p-phenylenediamine sulphateToxicologyRatsNot teratogenic and did not induce a dominant lethal effect in a 6-month feeding study. nih.gov
N-(2-hydroxyethyl) cinnamamide derivativesPharmacology (Anticonvulsant activity)Maximal electroshock (MES) testSome derivatives showed potent anticonvulsant activity with a high protective index. researchgate.net
N,N-bis-(2-hydroxyethyl) glycine amide (bicine)Drug Delivery (Prodrug linker)In vitroUsed as a linker in polymeric prodrugs to temporarily connect a polymer to an amine-containing drug. epo.org

Use as Chemical Adjuvants/Inducers in Immunological and Arthritis Research Models

N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine (Avridine/CP-20,961) has been identified as a potent synthetic adjuvant capable of modulating immune responses. In the context of arthritis research, it has been shown to induce a condition in animal models that is pathologically similar to classical adjuvant arthritis. This induced arthritis provides a valuable model for studying the mechanisms of the disease and for the development of potential therapeutic agents.

One of the key actions of this compound is its ability to stimulate the production of interferon. Parenteral administration of N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamide in mice has been shown to lead to the detection of interferon in the plasma. nih.gov This induction of interferon is believed to mediate the compound's antiviral effects. nih.gov

The immunomodulatory properties of Avridine have also been investigated in the context of infectious diseases. Studies in mice infected with the rabies virus have explored the use of Avridine as an immunomodulator to enhance the immune response against the virus. These investigations highlight the potential of this compound to nonspecifically strengthen resistance to infections.

Furthermore, research has demonstrated that Avridine can induce an increase in lymphocytes in local lymph nodes. This is accompanied by the appearance of a growing number of macrophages around the germinal centers, which are crucial for presenting antigens to T and B lymphocytes. This action underscores its role as an adjuvant in enhancing the immune response to vaccines.

Table 1: Immunological and Arthritis Research Applications of N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine
Research AreaModel/SystemObserved EffectsReference Compound
Arthritis ResearchAnimal ModelsInduction of arthritis similar to classical adjuvant arthritisCP-20,961 (Avridine)
Immunological Research (Antiviral)MiceProtection against lethal viral infections, suppression of pox formationCP-20,961
Immunological Research (Immunomodulation)Mice (Rabies Virus Infection)Investigated for enhancing immune responseAvridine

Investigation of Chemical Inducers in Cellular Studies

The investigation of N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine as a chemical inducer in cellular studies has primarily focused on its ability to stimulate interferon production. This activity classifies it as an interferon inducer. nih.gov The antiviral effects observed in animal models are attributed to this induction of interferon. nih.gov

In cellular studies, the maximal antiviral effects of CP-20,961 were observed when it was administered prior to infection, suggesting that the induced interferon needs time to establish an antiviral state within the cells. nih.gov Specifically, an interferon was detected in the plasma of mice 12 to 20 hours after the administration of the compound. nih.gov

The compound's ability to act as an inducer is a key area of its investigation, as interferon plays a critical role in the innate immune response to viral infections. By stimulating the production of this cytokine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamide can trigger a cascade of cellular events that inhibit viral replication.

Table 2: Cellular Induction Properties of N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine
Cellular EffectMechanismExperimental ObservationReference Compound
Interferon InductionStimulation of host cells to produce interferonInterferon detected in plasma 12-20 hours post-administration in miceCP-20,961
Antiviral StateInduced interferon establishes an antiviral environment in cellsMaximal antiviral effects observed when administered 6 to 12 hours before infectionCP-20,961

Chemical Stability and Degradation Pathways

Thermal Stability Studies

While specific thermal decomposition data for N,N'-bis(2-hydroxyethyl)propanediamide is not extensively documented in publicly available literature, the stability of structurally related compounds provides valuable insights. For instance, compounds containing N,N-bis(2-hydroxyethyl)amino moieties, such as N,N-bis(2-hydroxyethyl)-2-aminoethane sulphonic acid (BES), exhibit decomposition at elevated temperatures. The BES buffer, for example, has a reported decomposition temperature of 250°C at 1 atmosphere. carlroth.com

The thermal decomposition of amides can proceed through various mechanisms, including homolysis to form free radicals. rsc.org For this compound, it is hypothesized that heating can lead to the cleavage of the C-N bonds or the bonds within the propanediamide backbone. The presence of the hydroxyl groups may also influence the degradation pathway, potentially leading to intramolecular reactions or elimination of water at high temperatures. The expected decomposition behavior would follow first-order kinetics, with activation energies typically observed for amide thermolysis. rsc.org

Table 1: Comparative Thermal Decomposition Data of Related Compounds

Compound Name Structure Decomposition Temperature (°C)
N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid (BES) Contains N,N-bis(2-hydroxyethyl)amino group 250

Note: Data for this compound is inferred from related structures due to a lack of direct studies.

Oxidative Degradation Mechanisms

The oxidation of this compound can occur at several reactive sites within the molecule. The tertiary amine nitrogens and the α-carbons of the hydroxyethyl (B10761427) groups are particularly susceptible to attack by oxidizing agents. chemrxiv.orgrsc.org Strong oxidizers can lead to violent reactions. carlroth.com

General mechanisms for the oxidation of similar amine derivatives often involve the formation of an iminium ion intermediate, which can then be further oxidized. chemrxiv.org In the context of this compound, oxidation could lead to the formation of corresponding imides or cleavage of the C-N bond. chemrxiv.org Enzymatic oxidation, such as that mediated by cytochrome P450, is also a known pathway for the degradation of N-alkyl amides, typically involving hydroxylation at the α-carbon, leading to unstable intermediates that decompose to form aldehydes. nih.gov

Potential oxidative degradation pathways include:

Oxidation of the hydroxyethyl group: The terminal alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids.

Oxidation at the α-carbon to nitrogen: This can lead to the formation of an imide or cleavage of the N-CH₂ bond.

N-Oxidation: The tertiary nitrogen atoms could be oxidized to form N-oxides.

Hydrolytic Stability and Decomposition Products

The amide linkages are the most reactive sites for hydrolysis in this compound. Amide hydrolysis is a slow process in neutral water but is significantly catalyzed by the presence of acids or bases. evitachem.comyoutube.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comyoutube.com This process is generally irreversible because the resulting amine is protonated under the acidic conditions, preventing it from participating in the reverse reaction. youtube.com

Under basic (alkaline) conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and an amine. youtube.com

The primary decomposition products from the complete hydrolysis of this compound are propanedioic acid (malonic acid) and 2-(2-hydroxyethylamino)ethanol (diethanolamine).

Table 2: Predicted Hydrolytic Decomposition Products

Condition Catalyst Primary Products
Acidic Hydrolysis H⁺ (e.g., H₂SO₄, HCl) Propanedioic acid and Diethanolammonium ion

The rate of hydrolysis is dependent on factors such as pH, temperature, and the concentration of the acidic or basic catalyst. Generally, amides are considered stable under neutral pH and ambient temperature. evitachem.com

Q & A

Q. What are the optimal synthetic methodologies for N,N'-bis(2-hydroxyethyl)propanediamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound can be synthesized via a two-step process:

Condensation Reaction : React propane-1,3-diamine with 2-hydroxyethyl groups using formaldehyde as a crosslinker. describes a similar synthesis for N,N'-dimethyl-N,N'-bis(2-alkylamideethyl)-propanediamine, where formaldehyde (0.25 mol) and formic acid (0.3 mol) are added to a mixture of the diamine and isopropanol under reflux at 98°C for 15 hours.

Purification : Neutralize unreacted acid with NaOH, followed by vacuum evaporation and repeated washing with ultra-pure water to isolate the product. Yields for analogous compounds range from 78.6% to 81.2% depending on alkyl chain length .
Key Variables: Temperature (>90°C), reaction time (12–18 hours), and stoichiometric ratios of formaldehyde/diamine (1:2) are critical for maximizing yield.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Detect hydroxyl (OH, ~3300 cm⁻¹), amide carbonyl (C=O, ~1640–1680 cm⁻¹), and NH stretching (~3100 cm⁻¹) bands to confirm functional groups (see for analogous amides) .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve signals for hydroxyethyl groups (δH ~3.3–3.4 ppm, CH₂OH; δC ~59–60 ppm) and amide protons (δH ~7.8–8.0 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight via MH⁺ peaks (e.g., m/z 275–281 for derivatives in ) and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the structural conformation and intermolecular interactions of this compound in coordination polymers?

Methodological Answer:

  • Crystallization : Grow crystals in polar solvents (e.g., ethanol/water mixtures) to obtain diffraction-quality samples. reports a Mn(II)-bromide coordination polymer with the ligand, crystallizing in the tetragonal space group P43212 (a = 8.0163 Å, c = 35.3103 Å) .
  • Data Collection : Use a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refinement via SHELXL () can achieve R-factors <0.05 for high-resolution data .
  • Key Observations : Hydrogen bonding between hydroxyethyl O–H and amide N–H groups stabilizes the lattice. Metal coordination (e.g., Mn–Br bonds in ) can be analyzed for bond-length distortion .

Q. How does this compound behave in pH-responsive surfactant systems, and what experimental parameters govern its self-assembly?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : Measure using conductivity or surface tension titration. Derivatives in show pH-dependent aggregation due to protonation/deprotonation of amine and hydroxy groups.
  • Stimuli-Responsive Design : Introduce pH-labile groups (e.g., tertiary amines) to the diamine backbone. Adjust alkyl chain length (C11–C17 in ) to tune hydrophobicity and micelle stability .
  • Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius changes (e.g., 50–200 nm) under varying pH conditions.

Q. What computational strategies can predict the thermodynamic stability and electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps. Compare with experimental IR/NMR data for validation.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to model aggregation behavior. Use tools like GROMACS with OPLS-AA force fields.
  • QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length, ) with biological activity or solubility using descriptors like logP and polar surface area .

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N,N'-bis(2-hydroxyethyl)propanediamide
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